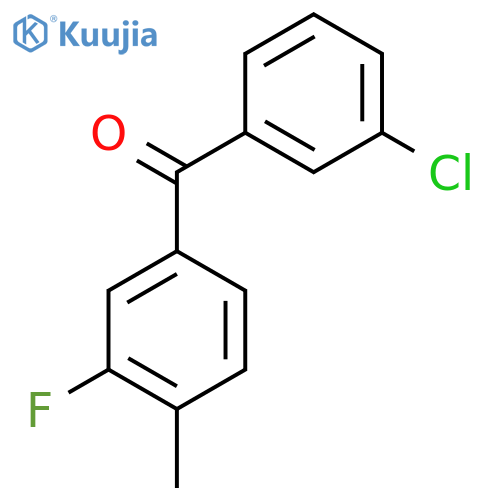Cas no 951886-18-3 (3-Chloro-3'-fluoro-4'-methylbenzophenone)

951886-18-3 structure
商品名:3-Chloro-3'-fluoro-4'-methylbenzophenone
CAS番号:951886-18-3
MF:C14H10ClFO
メガワット:248.680006504059
CID:4722096
3-Chloro-3'-fluoro-4'-methylbenzophenone 化学的及び物理的性質
名前と識別子
-
- 3-CHLORO-3'-FLUORO-4'-METHYLBENZOPHENONE
- (3-Chlorophenyl)(3-fluoro-4-methylphenyl)methanone
- BC4334869
- 3-Chloro-3'-fluoro-4'-methylbenzophenone
-
- インチ: 1S/C14H10ClFO/c1-9-5-6-11(8-13(9)16)14(17)10-3-2-4-12(15)7-10/h2-8H,1H3
- InChIKey: UFGXDWJYTLVWMV-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1)C(C1C=CC(C)=C(C=1)F)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 281
- トポロジー分子極性表面積: 17.1
3-Chloro-3'-fluoro-4'-methylbenzophenone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C089465-500mg |
3-Chloro-3'-fluoro-4'-methylbenzophenone |
951886-18-3 | 500mg |
$ 480.00 | 2022-06-06 | ||
| Fluorochem | 202127-1g |
3-Chloro-3'-fluoro-4'-methylbenzophenone |
951886-18-3 | 97% | 1g |
£340.00 | 2022-03-01 | |
| TRC | C089465-250mg |
3-Chloro-3'-fluoro-4'-methylbenzophenone |
951886-18-3 | 250mg |
$ 290.00 | 2022-06-06 | ||
| Fluorochem | 202127-2g |
3-Chloro-3'-fluoro-4'-methylbenzophenone |
951886-18-3 | 97% | 2g |
£624.00 | 2022-03-01 | |
| Fluorochem | 202127-5g |
3-Chloro-3'-fluoro-4'-methylbenzophenone |
951886-18-3 | 97% | 5g |
£1120.00 | 2022-03-01 |
3-Chloro-3'-fluoro-4'-methylbenzophenone 関連文献
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
Marikumar Rajendran,Sivakumar Vaidyanathan Dalton Trans., 2020,49, 9239-9253
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
951886-18-3 (3-Chloro-3'-fluoro-4'-methylbenzophenone) 関連製品
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
